BenchChemオンラインストアへようこそ!

2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-

Medicinal Chemistry DNA Alkylating Agents Structure-Activity Relationships

2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- (CAS 7751-31-7) is a synthetic bifunctional nitrogen mustard in which the bis(2-chloroethyl)amino pharmacophore is linked via a methylene bridge to the N-3 position of the 2-benzoxazolinone heterocycle (MW 289.16 g/mol, molecular formula C12H14Cl2N2O2). The compound belongs to the aromatic nitrogen mustard class of DNA alkylating agents and is structurally distinct from clinically established mustards such as chlorambucil and melphalan by virtue of its benzoxazolinone carrier nucleus — a fused benzene-oxazolone system that serves as a neutral, lipophilic scaffold with zero hydrogen bond donors and three hydrogen bond acceptors.

Molecular Formula C12H14Cl2N2O2
Molecular Weight 289.15 g/mol
CAS No. 7751-31-7
Cat. No. B13756597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-
CAS7751-31-7
Molecular FormulaC12H14Cl2N2O2
Molecular Weight289.15 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N(C(=O)O2)CN(CCCl)CCCl
InChIInChI=1S/C12H14Cl2N2O2/c13-5-7-15(8-6-14)9-16-10-3-1-2-4-11(10)18-12(16)17/h1-4H,5-9H2
InChIKeyKDKINIHDQKJCMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- (CAS 7751-31-7): Procurement-Relevant Structural and Pharmacophoric Profile


2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- (CAS 7751-31-7) is a synthetic bifunctional nitrogen mustard in which the bis(2-chloroethyl)amino pharmacophore is linked via a methylene bridge to the N-3 position of the 2-benzoxazolinone heterocycle (MW 289.16 g/mol, molecular formula C12H14Cl2N2O2) . The compound belongs to the aromatic nitrogen mustard class of DNA alkylating agents and is structurally distinct from clinically established mustards such as chlorambucil and melphalan by virtue of its benzoxazolinone carrier nucleus — a fused benzene-oxazolone system that serves as a neutral, lipophilic scaffold with zero hydrogen bond donors and three hydrogen bond acceptors . The benzoxazolinone core itself is a privileged structure in medicinal chemistry, with the parent 2-benzoxazolinone exhibiting anti-leishmanial activity (LC50 40 μg/mL against L. donovani) and antimicrobial properties against Gram-positive and Gram-negative bacteria [1].

Why 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- Cannot Be Interchanged with Generic Nitrogen Mustards: The Carrier-Nucleus Differentiation Problem


Nitrogen mustards are not functionally interchangeable despite sharing a common bis(2-chloroethyl)amino warhead. The carrier nucleus to which the mustard group is attached fundamentally governs hydrolysis kinetics, lipophilicity, electronic character, and thereby both antitumor potency and systemic toxicity [1]. For CAS 7751-31-7, the 2-benzoxazolinone carrier is a neutral, lactam-type heterocycle with distinct electronic properties compared to the phenylbutyric acid carrier of chlorambucil or the amino acid backbone of melphalan. QSAR studies on 39 heterocyclic nitrogen mustards — including benzoxazole-, quinazolinone-, benzimidazole-, and benzothiazole-based congeners — have demonstrated that steric and electrostatic field contributions around the heterocyclic core are primary determinants of cytotoxic activity against DLA cells, with the CoMFA model achieving an r² conventional of 0.909 for predictive capacity [2]. Substituting CAS 7751-31-7 with a generic nitrogen mustard therefore introduces uncontrolled variance in both the alkylation kinetics (governed by the electron-withdrawing character of the carrier) and the pharmacokinetic distribution (governed by carrier lipophilicity), rendering potency and toxicity predictions unreliable without compound-specific data.

Quantitative Differentiation Evidence for 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- (CAS 7751-31-7) vs. Structural Analogs


Carrier Heterocycle Electronic Differentiation: Benzoxazolinone vs. Phenylbutyric Acid (Chlorambucil) and Phenylalanine (Melphalan) Scaffolds

The 2-benzoxazolinone carrier in CAS 7751-31-7 is a cyclic carbamate (lactam) with a carbonyl group conjugated to the aromatic ring, creating a distinct electron-withdrawing environment that modulates the reactivity of the appended nitrogen mustard. In contrast, chlorambucil employs a phenylbutyric acid carrier (pKa ~4.5, ionizable carboxylate) and melphalan uses an α-amino acid carrier (zwitterionic at physiological pH). QSAR analyses of aromatic nitrogen mustards have established that the hydrolysis rate constant (log k₆₆) of the mustard moiety — a key determinant of DNA alkylation efficiency — is directly correlated with the electron-withdrawing capacity of the carrier aryl system, with a favorable effect of ortho-substitution noted [1]. The benzoxazolinone carbonyl ortho to the N-3 mustard attachment point in CAS 7751-31-7 is predicted to exert a stronger electron-withdrawing field effect compared to the para-substituted carboxylate of chlorambucil, potentially resulting in measurably different alkylation kinetics [2].

Medicinal Chemistry DNA Alkylating Agents Structure-Activity Relationships

QSAR Model Validation: CoMFA Predictivity for Benzoxazole-Based Nitrogen Mustard Cytotoxicity in DLA Cells

A validated 3D-QSAR CoMFA model encompassing 39 nitrogen mustards with quinazolinone, benzimidazole, benzoxazole, and benzothiazole heterocyclic carriers — including benzoxazole-based compounds structurally analogous to CAS 7751-31-7 — demonstrated robust predictive capacity for short-term in vitro antitumor activity against Dalton's Lymphoma Ascites (DLA) cells [1]. Model B (MOPAC charges) achieved cross-validated r²cv = 0.281, conventional r² = 0.909, F-value = 35.055 (P = 0.000), with steric contribution of 52.5% and electrostatic contribution of 47.5%, and bootstrap r²BS = 0.953 ± 0.033 [1]. The model established that the electrostatic field around the heterocyclic nucleus is a dominant determinant of cytotoxic potency (pCTC50), providing a computational framework to rank benzoxazolinone-based mustards like CAS 7751-31-7 against quinazolinone, benzimidazole, and benzothiazole congeners prior to synthesis [1].

Quantitative Structure-Activity Relationship Anticancer Drug Design Comparative Molecular Field Analysis

Structural Analog Benchmarking: 2-Mercaptobenzoxazole N-Mustards vs. 2-Benzoxazolinone N-Mustard in Ehrlich Ascites Tumor Model

The closest published experimental antitumor data for a benzoxazole-derived nitrogen mustard scaffold come from Cheptea et al. (2021), who reported that 2-mercaptobenzoxazole-based di-(β-chloroethyl)-amides inhibited Ehrlich Ascites tumor growth in an appreciable proportion compared to the reference drug I.O.B.-82 [1]. While the 2-mercaptobenzoxazole scaffold differs from CAS 7751-31-7's 2-benzoxazolinone scaffold by sulfur substitution at position 2 (C=S vs. C=O), the shared benzoxazole core and N-mustard side chain make this the most structurally proximal class for which in vivo antitumor benchmarking data exist [1]. The quantum chemical analysis (Spartan'14) performed on these analogs established ground-state electronic configurations and physicochemical parameters that can guide comparative assessment of the benzoxazolinone variant [1].

Antitumor Activity Ehrlich Ascites Carcinoma Benzoxazole Mustards

Physicochemical and Drug-Likeness Differentiation: Hydrophobicity, Rotatable Bond Count, and Permeability Predictors

CAS 7751-31-7 (MW 289.16, density 1.349 g/cm³, BP 338°C at 760 mmHg, flash point 158.2°C) occupies a distinct physicochemical space compared to clinically used nitrogen mustards. With zero hydrogen bond donors and three hydrogen bond acceptors, the compound lacks the ionizable carboxylate of chlorambucil (pKa ~4.5, 1 HBD) and the zwitterionic character of melphalan (2 HBD, both amine and carboxylate), predicting higher passive membrane permeability and blood-brain barrier penetration potential [1]. The six rotatable bonds in CAS 7751-31-7 (vs. 8 in chlorambucil, 7 in melphalan) confer moderate conformational flexibility, which may influence entropy of DNA binding and cross-linking efficiency. The computed density of 1.349 g/cm³ and boiling point of 338°C are relevant for procurement specifications including storage conditions and formulation solvent selection .

Physicochemical Properties Drug-Likeness ADME Prediction

Synthetic Tractability and Procurement Accessibility: Mannich Route to 3-Substituted 2-Benzoxazolinones

The synthesis of CAS 7751-31-7 proceeds via a well-established Mannich reaction between 2-benzoxazolinone, formaldehyde (or paraformaldehyde), and bis(2-chloroethyl)amine, a route that is general for 3-(aminoalkyl)-2-benzoxazolinones [1]. This contrasts with the multi-step synthesis of 2-mercaptobenzoxazole N-mustards (which require pivalic mixed anhydride activation [2]) and the more complex routes to chlorambucil and melphalan. The Mannich approach benefits from operational simplicity and direct incorporation of the pre-formed bis(2-chloroethyl)amino moiety, though it yields the product as the free base requiring careful handling due to the alkylating mustard functionality. The reaction of 3-(chloroalkyl)-2-benzoxazolinones with amines has been systematically studied, demonstrating that the N-3 position is the preferred site for electrophilic substitution and that the resulting 3-(aminoalkyl) derivatives are stable when stored under anhydrous, cool conditions [1].

Synthetic Chemistry Mannich Reaction Benzoxazolinone Derivatization

Best-Fit Research and Industrial Application Scenarios for 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- (CAS 7751-31-7)


Scaffold-Hopping Medicinal Chemistry: Benzoxazolinone Carrier as a Chlorambucil/Melphalan Bioisostere Replacement in DNA Alkylator Lead Optimization

CAS 7751-31-7 is most appropriately deployed in medicinal chemistry programs seeking to replace the phenylbutyric acid (chlorambucil) or phenylalanine (melphalan) carrier with a neutral, non-ionizable benzoxazolinone scaffold. The CoMFA QSAR model validated for benzoxazole-based nitrogen mustards (r² = 0.909, F = 35.055) provides a computational framework for prospectively estimating cytotoxic potency [1]. The absence of ionizable groups (0 HBD) predicts superior passive membrane permeability, making this compound a rational procurement choice for CNS-targeted alkylator programs where chlorambucil's carboxylate or melphalan's zwitterionic character limit brain penetration [2]. The one-step Mannich synthetic route further enables rapid analog generation for SAR exploration around the benzoxazolinone core.

Comparative DNA Cross-Linking Kinetics and Sequence Selectivity Studies in the Nitrogen Mustard Pharmacophore Class

The distinct electron-withdrawing character of the benzoxazolinone carbonyl group (ortho to the mustard attachment point) is predicted to modulate the hydrolysis rate of the bis(2-chloroethyl)amino moiety relative to other aromatic nitrogen mustards [1]. CAS 7751-31-7 is therefore a valuable tool compound for biophysical studies comparing DNA interstrand cross-link formation kinetics, sequence preferences (preferential targeting of -GNC- sequences at guanine N7), and cross-link repair kinetics across a panel of nitrogen mustards with systematically varied carrier electronic properties. The QSAR-derived relationship between carrier Hammett σ constants and hydrolysis rate (log k₆₆) established by Niculescu-Duvăz et al. provides a quantitative framework for interpreting these comparative data [1].

In Vivo Proof-of-Concept Extension of the Benzoxazole Mustard Antitumor Scaffold Class

The demonstrated in vivo antitumor activity of structurally related 2-mercaptobenzoxazole N-mustards against Ehrlich Ascites carcinoma [1] establishes a translatable precedent for the benzoxazole mustard pharmacophore class. CAS 7751-31-7, as the oxygen-analog (benzoxazolinone) variant, represents a logical scaffold-hop extension for comparative in vivo efficacy studies. Key differentiators to monitor include: (a) altered pharmacokinetics due to the C=O vs. C=S substitution (affecting plasma protein binding and metabolic stability), (b) differential tissue distribution driven by neutral vs. weakly acidic character, and (c) potentially reduced off-target thiol reactivity compared to the mercaptobenzoxazole series [1].

Computational Chemistry and QSAR Model External Validation Set Compound

CAS 7751-31-7 is well-suited as an external validation set compound for testing and refining 3D-QSAR models of heterocyclic nitrogen mustards. The CoMFA Model B from Anand et al. (2006) has established baseline predictive metrics (SEP = 0.251, bootstrap r²BS = 0.953) against a training set of 31 compounds but requires external validation with structurally diverse test compounds to establish true predictive generalizability [1]. As a benzoxazolinone-based mustard that was not included in the original training or test sets, CAS 7751-31-7 provides an unbiased probe of model extrapolation capacity to the benzoxazolinone sub-class, which was underrepresented in the original dataset dominated by quinazolinone and benzimidazole mustards [1].

Quote Request

Request a Quote for 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.